N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(3-Chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule featuring a 2-methylindole core linked to a substituted phenyl group via an oxoacetamide bridge. The indole moiety is substituted at the 3-position with a 2-oxoacetamide group, while the N-phenyl group is modified with a chlorine atom at the 3-position and a methyl group at the 2-position. This structural framework is common in bioactive molecules targeting enzymes or receptors due to the indole ring’s capacity for π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-13(19)7-5-9-14(10)21-18(23)17(22)16-11(2)20-15-8-4-3-6-12(15)16/h3-9,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSQYBNBQRITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, which includes a chloro-substituted aromatic ring and an indole moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Indole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in literature; however, its structural similarities with other bioactive compounds suggest promising potential.
Potential Activities
Based on the existing literature and structural analysis, the following potential biological activities have been hypothesized for this compound:
- Antitumor Activity : Similar compounds have demonstrated efficacy against various solid tumors, including colon and lung cancers. The presence of the indole moiety is significant as it is a common pharmacophore in many antitumor agents.
- Antioxidant Properties : Indole derivatives often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-Indol-3-yl)-2-Oxoacetamide | Indole core with acetamide functionality | Antitumor activity against solid tumors |
| 5-Oxoindole Derivatives | Indole with keto group | Antioxidant and anticancer properties |
| N-(5-Oxo-2,5-dihydrofuran) Indoles | Indole fused with furan | Noted for antitumor activity |
The specific substitutions on the phenyl ring of this compound may enhance its reactivity and selectivity towards biological targets compared to other indole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is best understood through comparison with related oxoacetamide derivatives. Below is an analysis of key analogs, organized by structural variations:
Substituent Variations on the Indole Ring
- 2-Methylindole Derivatives: The target compound’s 2-methylindole group enhances steric bulk and lipophilicity compared to unsubstituted indoles. For example, N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide () shares the 2-methylindole core but replaces the 3-chloro-2-methylphenyl group with a 3-acetylphenyl moiety.
Adamantane-Modified Indoles :
Compounds such as N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () incorporate an adamantane group on the indole ring, significantly increasing molecular rigidity and hydrophobicity. Adamantane derivatives often exhibit improved metabolic stability but may face solubility challenges .
N-Phenyl Group Modifications
- Chlorinated Phenyl Groups: The 3-chloro-2-methylphenyl group in the target compound contrasts with N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) (), which retains the chloro-substituted phenyl but adds an adamantane group.
Methoxy and Trifluoromethyl Substitutions :
N-(4-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5j) () and N-(3-(trifluoromethyl)phenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5i) () demonstrate how electron-donating (methoxy) or electron-withdrawing (CF₃) groups modulate solubility and target affinity. Methoxy groups improve aqueous solubility, while CF₃ enhances metabolic resistance .
Functional Group Additions
- Similarly, furan-substituted analogs () leverage heteroaromaticity for enhanced π-stacking interactions.
Table 1: Key Structural Features of Selected Oxoacetamide Derivatives
Research Findings and Implications
- Synthetic Efficiency : Adamantane-containing derivatives () show high yields (81.5–91.5%), suggesting robust coupling reactions between oxalyl chloride intermediates and substituted anilines.
- Bioactivity Trends : While direct data for the target compound are lacking, hydroxymethyl-substituted analogs () exhibit metabolic stability, and trifluoromethyl groups () enhance resistance to enzymatic degradation.
Q & A
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., 3-chloro-2-methylaniline derivatives) .
- Condensation reactions using coupling agents (e.g., EDC·HCl) to form acetamide linkages .
- Oxoacetamide formation via oxidation or ketone intermediate coupling .
Key Variables Affecting Yield:
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
Q. What are the standard protocols for purity assessment and analytical reproducibility?
Methodological Answer:
- TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .
- HPLC-PDA quantifies impurities (<1% for pharmaceutical-grade intermediates) .
- Recrystallization : Pet-ether or methanol improves purity to >95% .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final condensation step?
Methodological Answer:
Q. How should researchers resolve contradictions in crystallographic data (e.g., variable dihedral angles)?
Methodological Answer:
Q. What computational strategies are recommended for predicting biological activity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., indole interactions with ATP-binding pockets) .
- QSAR Modeling : Use logP and H-bond acceptor counts to predict cytotoxicity (e.g., IC₅₀ < 10 µM for similar compounds) .
Q. How can biological activity assays be designed to evaluate this compound’s mechanism of action?
Methodological Answer:
Q. What methodologies identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers and analyze via LC-MS for hydrolytic products (e.g., oxoacetic acid derivatives) .
- Oxidative Stability : Use H₂O₂ or K₂Cr₂O₇ to simulate metabolic oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
